molecular formula C21H21N5O3 B2430318 1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one CAS No. 1251688-57-9

1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one

Cat. No.: B2430318
CAS No.: 1251688-57-9
M. Wt: 391.431
InChI Key: OSVUAQOLIKCWLJ-UHFFFAOYSA-N
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Description

1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research on imidazole derivatives, including similar complex structures, has demonstrated their potential as corrosion inhibitors for metals in acidic solutions. For instance, the study on the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions highlighted the synthesis of such compounds using microwave irradiation method, emphasizing their safe reaction profiles and excellent yields. The imidazole derivative with a hydroxyl group exhibited superior corrosion inhibition efficiency, with strong adsorption following the Langmuir model. This suggests the application of such compounds in protecting metals from corrosion in industrial settings (Prashanth et al., 2021).

Antimicrobial and Antifungal Activities

Imidazole derivatives have also been studied for their antimicrobial and antifungal properties. A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives, with various aromatic substituents, were synthesized and showed significant activities against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2016).

Antioxidant Activities

The synthesis and evaluation of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles for in vitro antioxidant properties have shown promising results. Some derivatives were found to exhibit significant inhibition on lipid peroxidation levels and free radical scavenging capacities, indicating their potential as antioxidants (Alp et al., 2015).

Anti-inflammatory and Analgesic Actions

Newer substituted-imidazolidine derivatives were assayed in vivo to investigate their anti-inflammatory, analgesic, and antiulcer activity. Some compounds exhibited significant anti-inflammatory and analgesic actions along with a superior GI safety profile compared to standard drugs, suggesting their potential application in medical treatments for inflammation and pain (Husain et al., 2013).

Antineoplastic Activities

Research into benzimidazole condensed ring systems and their derivatives has revealed a variable degree of antineoplastic activity against some cancer cell lines, indicating the potential of these compounds in cancer treatment. Such studies are crucial in the ongoing search for new anticancer agents (Abdel-Hafez, 2007).

Properties

IUPAC Name

1-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-18-9-5-4-8-17(18)25-11-10-23(21(25)28)14-19(27)26-13-12-24-16-7-3-2-6-15(16)22-20(24)26/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVUAQOLIKCWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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